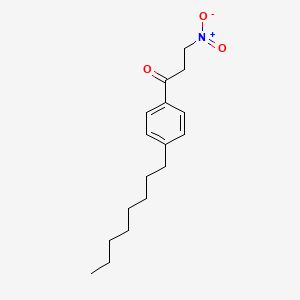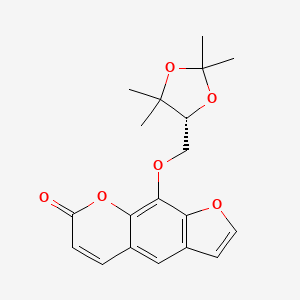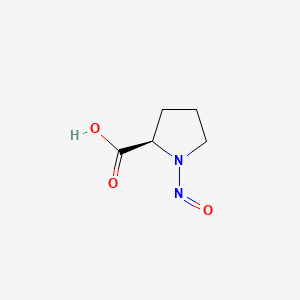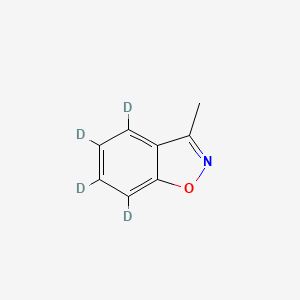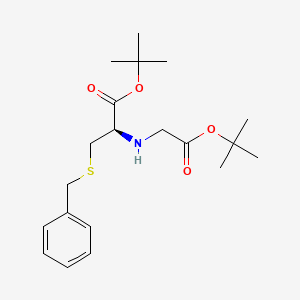![molecular formula C16H15NO3 B562239 5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone CAS No. 1190016-97-7](/img/structure/B562239.png)
5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone is a compound that belongs to the class of oxazolidinones. Oxazolidinones are a group of synthetic antibiotics that inhibit protein synthesis in bacteria. This particular compound is characterized by the presence of isotopic labels, which makes it useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone typically involves the reaction of 4-phenylmethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then cyclized to form the oxazolidinone ring. The isotopic labels are introduced using isotopically labeled starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common solvents and reagents used include dichloromethane, triethylamine, and acetic acid .
化学反応の分析
Types of Reactions
5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The phenylmethoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional functional groups, while substitution can introduce new substituents on the phenylmethoxy group .
科学的研究の応用
5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of protein synthesis inhibition and bacterial resistance mechanisms.
Medicine: Investigated for its potential as an antibiotic and its effects on bacterial protein synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone is unique due to its isotopic labels, which make it particularly useful in research applications involving isotopic tracing and mechanistic studies. This feature distinguishes it from other oxazolidinones like linezolid and tedizolid.
特性
IUPAC Name |
5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16-17-10-15(20-16)13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,17,18)/i10+1,15+1,17+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDVKHYDKDBVHD-RNXOINPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH](OC(=O)[15NH]1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
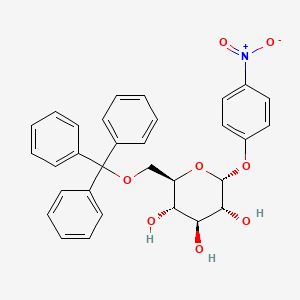

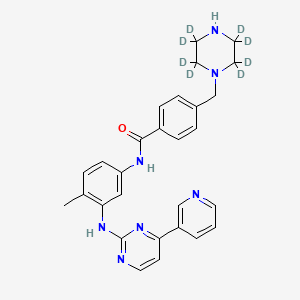
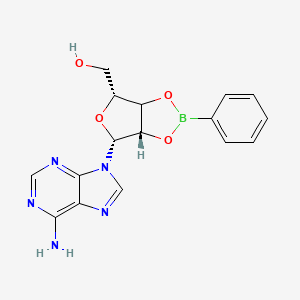

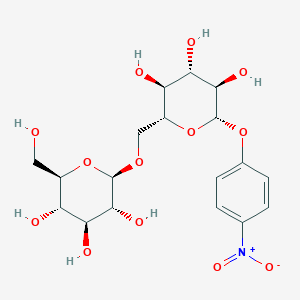
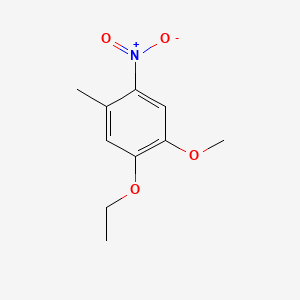
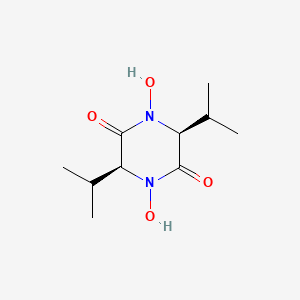
![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)
